2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid
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Overview
Description
2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid is an organic compound with the molecular formula C15H12N2O3S This compound is characterized by the presence of a cyano group, a dimethylthiophene ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid typically involves the following steps:
Formation of the Dimethylthiophene Ring: The dimethylthiophene ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,5-dimethylthiophene and a nitrile source.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Coupling with Benzoic Acid: The final step involves coupling the cyano-dimethylthiophene intermediate with benzoic acid through an amide bond formation reaction, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophenes or benzoic acid derivatives.
Scientific Research Applications
2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The cyano group and the dimethylthiophene ring are key functional groups that contribute to its biological activity. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-[(3,5-Dimethylthiophen-2-yl)carbamoyl]benzoic acid: Lacks the cyano group, which may result in different chemical and biological properties.
4-Cyanobenzoic acid: Contains a cyano group but lacks the dimethylthiophene ring, leading to different reactivity and applications.
Uniqueness
2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid is unique due to the combination of its cyano group, dimethylthiophene ring, and benzoic acid moiety. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds.
Properties
IUPAC Name |
2-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-8-9(2)21-14(12(8)7-16)17-13(18)10-5-3-4-6-11(10)15(19)20/h3-6H,1-2H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDSFSOYTBBKRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC=C2C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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